molecular formula C29H31N3O5 B11594324 dimethyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

dimethyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11594324
M. Wt: 501.6 g/mol
InChI Key: JFWDOHNKKYCTOR-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of dihydropyridine derivatives, which are widely studied for their potential therapeutic applications, particularly in the treatment of cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with appropriate aldehydes and amines under acidic or basic conditions to form the dihydropyridine ring. The pyrazole moiety is introduced through a cyclization reaction involving hydrazine derivatives and substituted phenyl hydrazines.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the nitro groups (if present) to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a cardiovascular drug due to its dihydropyridine structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. In the case of its cardiovascular applications, it acts on calcium channels, modulating calcium influx into cells, which in turn affects vascular smooth muscle contraction and cardiac function. The pyrazole moiety may also contribute to its biological activity by interacting with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive drug with a similar dihydropyridine structure.

    Lercanidipine: Another calcium channel blocker with a dihydropyridine core.

Uniqueness

3,5-DIMETHYL 4-[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to the presence of the pyrazole moiety, which imparts additional pharmacological properties not found in other dihydropyridine derivatives. This structural feature may enhance its efficacy and broaden its therapeutic applications.

Properties

Molecular Formula

C29H31N3O5

Molecular Weight

501.6 g/mol

IUPAC Name

dimethyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C29H31N3O5/c1-7-37-23-14-13-20(15-17(23)2)27-22(16-32(31-27)21-11-9-8-10-12-21)26-24(28(33)35-5)18(3)30-19(4)25(26)29(34)36-6/h8-16,26,30H,7H2,1-6H3

InChI Key

JFWDOHNKKYCTOR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC)C4=CC=CC=C4)C

Origin of Product

United States

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